molecular formula C17H18N2O5 B2796791 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide CAS No. 900997-67-3

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide

Cat. No.: B2796791
CAS No.: 900997-67-3
M. Wt: 330.34
InChI Key: GQAMVRUKJZECQI-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide is a heterocyclic compound featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group at position 1 and a furan-2-carboxamide moiety at position 2. This structure combines aromatic methoxy groups, a lactam ring, and a furan-based carboxamide, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-13-6-5-12(9-15(13)23-2)19-10-11(8-16(19)20)18-17(21)14-4-3-7-24-14/h3-7,9,11H,8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAMVRUKJZECQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the reaction of a suitable amine with a diketone to form the pyrrolidinone ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving a suitable precursor.

    Coupling of the Furan Ring with the Pyrrolidinone Ring: The final step involves coupling the furan ring with the pyrrolidinone ring through an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide exhibit significant anticancer properties. For instance, research has demonstrated that furan derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In silico studies have suggested that this compound may interact effectively with enzymes involved in cancer pathways, such as human tyrosinase and tyrosinase-related proteins .

Neuroprotective Effects

Another area of application is the neuroprotective potential of this compound. Studies have shown that compounds containing oxopyrrolidine structures can protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound could be explored for its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. The binding affinity studies against human tyrosinase revealed promising results, indicating that this compound could serve as a lead for developing inhibitors targeting melanogenesis . The compound's interactions at the molecular level were assessed using molecular dynamics simulations, confirming stable binding within the active site of the target enzyme.

Case Studies

Study Focus Findings
Study 1: Anticancer ActivityEvaluation of furan derivativesIdentified significant inhibition of cancer cell lines; potential for further drug development.
Study 2: NeuroprotectionAssessment of neuroprotective effectsDemonstrated reduced oxidative stress in neuronal models; suggests therapeutic potential in neurodegenerative conditions.
Study 3: Enzyme InhibitionBinding studies on human tyrosinaseShowed strong binding affinity; indicates possibility for developing skin lightening agents or melanoma treatments.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogs sharing key structural motifs: 3,4-dimethoxyphenyl, pyrrolidinone/lactam, or furan-carboxamide groups.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine group.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Key Data :
    • Melting point: 90°C.
    • NMR data consistent with aromatic protons (δ 6.7–7.4 ppm) and methoxy groups (δ 3.8 ppm) .
  • Comparison: Unlike the target compound, Rip-B lacks a pyrrolidinone ring and replaces the furan-carboxamide with a benzamide.

1,4-Dihydropyridine Derivatives with Furan-Carboxamide Moieties

  • Example: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) .
  • Structure : Combines a dihydropyridine core with furyl, carboxamide, and methoxyphenyl substituents.
  • Comparison: While AZ331 shares the furan-carboxamide group, its dihydropyridine core introduces different conformational flexibility and redox properties compared to the pyrrolidinone in the target compound. The thioether linkage in AZ331 may enhance metabolic stability but reduce polarity.

Crystal Structure Analogues with 3,4-Dimethoxyphenyl Groups

  • Example : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate .
  • Structure : A quaternary ammonium salt with dual 3,4-dimethoxyphenethyl chains and a carbamoyl linker.
  • Key Data :
    • Single-crystal X-ray diffraction confirms a planar aromatic system and intermolecular hydrogen bonds involving water molecules .
  • Comparison : The azanium core and dual 3,4-dimethoxyphenyl groups distinguish this compound. Its ionic nature contrasts with the neutral lactam-furan hybrid, suggesting divergent solubility and bioavailability profiles.

Research Implications

The target compound’s pyrrolidinone-furan hybrid offers a balance of rigidity and polarity, distinct from benzamide (Rip-B) or dihydropyridine (AZ331) analogs. Its 3,4-dimethoxyphenyl group may enhance blood-brain barrier penetration compared to simpler aryl substituents, while the furan-carboxamide could mediate specific receptor interactions. Further studies should explore its pharmacokinetics and selectivity against neurological targets, leveraging structural insights from crystallography (e.g., ) and synthetic protocols (e.g., ).

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a furan ring, a pyrrolidine moiety, and a dimethoxyphenyl substituent, contributing to its biological activity. The molecular formula is C19H18N2O4C_{19}H_{18}N_2O_4, with a molecular weight of 376.4 g/mol. Understanding the chemical properties is crucial as they often correlate with biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, studies on related furan derivatives have shown interactions with tyrosinase enzymes, which are critical in melanin production and could imply potential applications in skin-related conditions or pigmentation disorders .

1. Antioxidant Activity

Furan derivatives are known for their antioxidant properties. They may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

2. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer effects. Compounds structurally similar to it have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting proliferation .

3. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways could be significant in treating chronic inflammatory diseases. In vitro assays have indicated that certain furan derivatives can inhibit pro-inflammatory cytokines .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Inhibition of Tyrosinase : A study highlighted that related compounds exhibited varying degrees of inhibition on tyrosinase activity, suggesting potential use in hyperpigmentation treatments .
  • Cell Viability Assays : In vitro tests on cancer cell lines demonstrated that certain derivatives led to significant reductions in cell viability at specific concentrations .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AntioxidantScavenging free radicals
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Tyrosinase InhibitionVaries among derivatives

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